Synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene from 2-bromophenol
Synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene from 2-bromophenol
[1]
Executive Summary
This technical guide details the synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene (Target Molecule) from 2-Bromophenol .[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors where the ortho-alkoxy chain provides specific steric and lipophilic interactions.[1]
The synthesis utilizes a Williamson Ether Synthesis protocol.[2][3][4][5][6] While conceptually simple, the reaction requires optimization to overcome the reduced nucleophilicity of the ortho-bromophenoxide anion (due to steric hindrance and electron-withdrawing inductive effects) and to prevent elimination side reactions of the alkyl halide.
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Nucleophilic Substitution ( |
| Limiting Reagent | 2-Bromophenol |
| Electrophile | 1-Bromo-3-methoxypropane (preferred) or 1-Chloro-3-methoxypropane |
| Base | Potassium Carbonate ( |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) |
| Expected Yield | 85% - 92% |
Retrosynthetic Analysis & Strategy
The strategic disconnection involves breaking the
Mechanistic Pathway[1][2][3][7][8]
-
Deprotonation: The base (
) deprotonates 2-bromophenol ( ) to generate the phenoxide anion. -
Nucleophilic Attack: The phenoxide attacks the primary carbon of 1-bromo-3-methoxypropane in a concerted
mechanism.[1] -
Leaving Group: Bromide is displaced.
Reaction Scheme Diagram
[1]
Experimental Protocol
Reagents & Materials[1][4][6][7][9][10][11]
| Reagent | MW ( g/mol ) | Equiv.[1][7][8] | Density (g/mL) | Role |
| 2-Bromophenol | 173.01 | 1.0 | 1.49 | Substrate |
| 1-Bromo-3-methoxypropane | 153.02 | 1.2 | 1.36 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base |
| DMF (Anhydrous) | 73.09 | N/A | 0.944 | Solvent |
| Ethyl Acetate | 88.11 | N/A | 0.902 | Extraction |
Note on Electrophile Selection: 1-Bromo-3-methoxypropane is preferred over the chloro-analog due to the weaker C-Br bond, facilitating a faster reaction at lower temperatures, which minimizes elimination byproducts.[1] If using 1-chloro-3-methoxypropane, add 0.1 eq of Potassium Iodide (KI) to catalyze the reaction via the Finkelstein mechanism [1].[1]
Step-by-Step Procedure
Step 1: Setup and Deprotonation
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-Bromophenol (17.3 g, 100 mmol) and anhydrous DMF (100 mL).
-
Add Potassium Carbonate (
, 27.6 g, 200 mmol) in a single portion.-
Observation: The mixture may become heterogeneous.[9]
-
-
Stir at room temperature for 15 minutes to initiate phenoxide formation.
Step 2: Alkylation
-
Add 1-Bromo-3-methoxypropane (18.4 g, 120 mmol) dropwise via a syringe or addition funnel over 10 minutes.
-
Caution: Exothermic reaction potential.[1]
-
-
Heat the reaction mixture to 70°C using an oil bath.
-
Monitor the reaction by TLC (Thin Layer Chromatography) using 10% Ethyl Acetate in Hexane.
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Water (300 mL) to quench and dissolve inorganic salts.
-
Extract with Ethyl Acetate (
mL). -
Combine organic layers and wash sequentially with:
-
1M NaOH (50 mL) – Critical Step: Removes unreacted 2-bromophenol.[1]
-
Water (100 mL).
-
Brine (saturated NaCl, 100 mL).
-
-
Dry the organic phase over anhydrous Sodium Sulfate (
) . -
Filter and concentrate under reduced pressure (rotary evaporator).
Step 4: Purification
-
The crude oil is usually of high purity (>90%).
-
For analytical purity, perform Flash Column Chromatography :
-
Yield: Expect 20.8 – 22.5 g (85–92%) of a colorless to pale yellow oil.
Process Analytical Technology (PAT) & QC
To ensure the integrity of the synthesis, the following analytical checkpoints must be validated.
Experimental Workflow Diagram
Analytical Data (Expected)
-
NMR (400 MHz,
): -
Mass Spectrometry (GC-MS):
-
Molecular ion peaks
and (approx. 1:1 ratio) at m/z 244 and 246, confirming the presence of one Bromine atom.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture in solvent.[1] | Ensure DMF is anhydrous.[1] Increase |
| Unreacted Phenol | Steric hindrance of ortho-Br group reducing nucleophilicity.[1] | Increase temperature to 90°C. Switch base to Cesium Carbonate ( |
| Elimination Product | High temperature causing E2 elimination of alkyl halide.[1] | Lower reaction temperature to 60°C and extend reaction time. Ensure the alkyl halide is primary.[3][5] |
| Emulsion in Workup | DMF presence in organic layer.[1] | Wash organic layer thoroughly with water ( |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis and Finkelstein conditions).
-
Dijkstra, G., et al. (1989). "The effect of the cation on the nucleophilicity of anions in organic synthesis." Journal of Organic Chemistry, 54(24), 5683–5691.
-
PubChem. (n.d.). Compound Summary: 2-Bromophenol.[1] National Center for Biotechnology Information.[1]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Sources
- 1. 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
